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Lysine dihydrochloride, D-

Cat. No.: B608769
CAS No.: 10303-72-7
M. Wt: 219.106
InChI Key: JBBURJFZIMRPCZ-ZJIMSODOSA-N
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Description

Historical Context of D-Amino Acid Research

The scientific journey of D-amino acids began with the perception of them as "unnatural" molecules, largely considered artifacts of chemical synthesis without a place in biology. nih.gov This perspective started to shift in the early 20th century with their discovery in the cell walls of bacteria. numberanalytics.com For a long time, their presence was thought to be a peculiarity of the microbial world. A pivotal, yet initially overlooked, discovery occurred in 1935 when Hans Krebs identified D-amino acid oxidase (DAO), an enzyme in mammals capable of catabolizing D-amino acids. frontiersin.orgchromatographyonline.com This finding suggested a physiological relevance that would not be fully appreciated for decades.

The 1950s brought reports of D-amino acids in insects and mollusks, broadening their known biological distribution. wikipedia.org However, a paradigm shift truly occurred in the 1980s and 1990s when researchers discovered significant concentrations of certain D-amino acids, such as D-serine and D-aspartate, in the mammalian brain. mdpi.commdpi.com This research linked D-amino acids directly to crucial functions like neurotransmission and hormonal regulation, cementing their status as a new class of signaling molecules and launching a new era of investigation into their roles in health and disease. nih.govmdpi.com

Stereochemical Significance and Biological Rarity of D-Lysine

The fundamental dogma of protein synthesis dictates that ribosomes exclusively incorporate L-amino acids, making D-isomers biologically rare in eukaryotes. libretexts.orgwikipedia.org The significance of D-Lysine lies in this stereochemical distinction. Its structure is a mirror image of L-Lysine, which prevents it from participating in mainstream protein synthesis. numberanalytics.com This "unnatural" configuration is, however, a key feature in other biological contexts.

In the bacterial kingdom, D-amino acids like D-alanine and D-glutamate are essential components of the peptidoglycan cell wall, providing structural integrity. numberanalytics.comfrontiersin.org While less common, other D-amino acids, including D-lysine, have been identified as bacterial and fungal metabolites. jst.go.jpnih.gov The presence of D-amino acids in peptides, often incorporated by non-ribosomal peptide synthetases, confers resistance to degradation by proteases, which are stereospecific for L-peptide bonds. nih.govformulationbio.com

The metabolism of D-lysine is also stereospecific. The discovery of enzymes such as D-ornithine/lysine (B10760008) decarboxylase (DOKDC), which specifically acts on D-lysine and D-ornithine, underscores that organisms have evolved distinct pathways to process these molecules. acs.orgnih.gov This stereochemical specificity is exploited in biochemical research. For instance, when coating culture surfaces, poly-D-lysine is often preferred over poly-L-lysine. Because cells cannot readily digest the D-form, it provides a stable attachment matrix without the potential for cellular disruption that could arise from the excessive uptake and metabolism of L-lysine. mpbio.com

Overview of Current Research Trajectories for D-Lysine Dihydrochloride (B599025)

Current research leverages the unique properties of D-Lysine Dihydrochloride and its derivatives in several key areas of chemical biology and biochemistry.

Cell Culture and Neuroscience: A primary application is the use of poly-D-lysine, a polymer synthesized from D-lysine, as a coating for cell culture plates and other surfaces. This synthetic extracellular matrix promotes the adhesion of cells, particularly neuronal cells, by creating a positively charged surface that interacts with the negatively charged cell membrane. fishersci.se Its resistance to cellular proteases ensures a stable environment for long-term cultures, making it an indispensable tool in neuroscience and tissue engineering. mpbio.com

Peptide Synthesis and Drug Development: The incorporation of D-lysine into synthetic peptides is a critical strategy for developing more robust therapeutics. formulationbio.com Replacing an L-lysine with a D-lysine residue can dramatically increase a peptide's half-life in the body by making it resistant to enzymatic degradation. nih.gov This approach is used to enhance the stability and bioavailability of peptide-based drugs. nih.govnih.gov

Bioconjugation and Chemical Biology Tools: Modified D-lysine derivatives are powerful tools in chemical biology. For example, Nε-Azido-D-Lysine hydrochloride is used in "click chemistry," a set of highly efficient and specific reactions. chemimpex.comchemimpex.com This allows researchers to attach fluorescent tags, drugs, or other molecules to peptides and proteins, facilitating studies on protein interactions, drug delivery, and cellular imaging. chemimpex.combaseclick.eu

Metabolic and Analytical Studies: Isotopically labeled versions of lysine, such as DL-Lysine-d9 dihydrochloride, serve as essential internal standards for quantitative analysis by mass spectrometry. These stable isotope-labeled compounds allow for precise tracking and measurement of lysine metabolism in complex biological samples, aiding research in areas like metabolic disorders.

Data Tables

Table 1: Physical and Chemical Properties of D-Lysine Dihydrochloride This table is interactive. Click on the headers to sort the data.

Property Value Source
IUPAC Name (2R)-2,6-diaminohexanoic acid;dihydrochloride researchgate.net
Molecular Formula C₆H₁₆Cl₂N₂O₂ researchgate.net
Molecular Weight 219.11 g/mol researchgate.net
Appearance White crystalline powder
Melting Point 266 °C (decomposes) wikipedia.org
Solubility Soluble in water wikipedia.org

| CAS Number | 10303-72-7 | researchgate.net |

Table 2: Physical and Chemical Properties of D-Lysine Monohydrochloride This table is interactive. Click on the headers to sort the data.

Property Value Source
IUPAC Name (2R)-2,6-diaminohexanoic acid;hydrochloride thieme-connect.com
Molecular Formula C₆H₁₅ClN₂O₂ wikipedia.orgthieme-connect.com
Molecular Weight 182.65 g/mol wikipedia.orgthieme-connect.com
Appearance White crystalline powder thieme-connect.com
Melting Point 266 °C (decomposes) wikipedia.org
Solubility Soluble in water wikipedia.org

| CAS Number | 7274-88-6 | wikipedia.orgthieme-connect.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16Cl2N2O2 B608769 Lysine dihydrochloride, D- CAS No. 10303-72-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2,6-diaminohexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10303-72-7
Record name Lysine dihydrochloride, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LYSINE DIHYDROCHLORIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTG83G8FBD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic and Stereoselective Preparation Methodologies

Chemical Synthesis Approaches for D-Lysine Dihydrochloride (B599025)

Chemical synthesis provides robust methods for producing D-lysine, often involving the separation of racemic mixtures or the use of chiral precursors. These techniques are fundamental for obtaining the desired D-enantiomer with high purity.

Racemization and Enantiomeric Resolution Techniques

A common strategy for D-lysine production begins with the more readily available L-lysine. mdpi.com Chemical racemization can be achieved by heating L-lysine hydrochloride in a suitable solvent like glacial acetic acid with a catalyst such as salicylaldehyde (B1680747). This process converts L-lysine into a DL-lysine mixture.

Once the racemic mixture is obtained, enantiomeric resolution is performed to isolate the D-lysine. This is often accomplished by using a chiral resolving agent, such as L-(-)-camphorsulfonic acid, which selectively precipitates with D-lysine to form a salt. google.com The D-lysine salt can then be isolated and purified. A pilot-scale study demonstrated the feasibility of this approach, achieving a high yield of DL-lysine hydrochloride per batch. However, chemical resolution can be inefficient and require expensive reagents. mdpi.com

A notable patented method involves the following key steps:

Racemization: Heating L-lysine hydrochloride at 95–105°C for 6–8 hours in glacial acetic acid with salicylaldehyde as a catalyst, achieving 96–97% racemization.

Acid Removal: Utilizing cation-exchange resins to remove hydrochloric acid. google.com

Resolution: Adding L-(-)-camphorsulfonic acid to precipitate the D-lysine complex. google.com

Crystallization: Washing with ethanol (B145695) and recrystallizing to isolate the final product.

Table 1: Comparison of Racemization and Resolution Techniques

MethodCatalyst/AgentConditionsOutcome
Chemical RacemizationSalicylaldehyde95-105°C, 6-8h in glacial acetic acid96-97% racemization of L-lysine to DL-lysine
Enantiomeric ResolutionL-(-)-Camphorsulfonic acidPrecipitation from solutionIsolation of D-lysine camphorsulfonate salt google.com

Regio- and Stereoselective Deuterium (B1214612) Labeling for Isotopic Tracing

Deuterium-labeled amino acids are crucial for metabolic studies and structural analysis of proteins using NMR spectroscopy. tandfonline.comnii.ac.jp The synthesis of stereoselectively deuterated D-lysine allows researchers to trace the molecule in biological systems and gain insights into its metabolic fate. tandfonline.com

Hydrogen-deuterium (H-D) exchange is a common method for introducing deuterium. This can be achieved by heating lysine (B10760008) in deuterated hydrochloric acid (DCl) and heavy water (D₂O). For example, refluxing at 80–100°C for 24–48 hours can result in selective deuteration. The efficiency of this exchange is dependent on factors like temperature and pH.

More advanced synthetic routes allow for highly specific labeling patterns. For instance, L-[5,5,6,6-D₄]lysine has been synthesized starting from L-pyroglutamic acid through a multi-step process involving cyanation of a deuterated intermediate followed by catalytic deuteration. nii.ac.jp Another approach enables the stereoselective synthesis of d₄-(S)-lysine from (S)-serine via a copper-mediated cross-coupling and subsequent platinum-catalyzed deuteration. thieme-connect.com These methods provide precise control over the location of deuterium atoms, which is essential for detailed structural and mechanistic studies. google.comresearchgate.net

Table 2: Deuterium Labeling Methods for Lysine

MethodStarting MaterialKey StepsLabeled Product
H-D ExchangeLysineRefluxing in DCl/D₂O at 80-100°CDL-Lysine-d9
Asymmetric SynthesisL-pyroglutamic acidCyanation, catalytic deuterationL-[5,5,6,6-D₄]lysine nii.ac.jp
Stereoselective Synthesis(S)-SerineCu-mediated cross-coupling, Pt-catalyzed deuterationd₄-(S)-Lysine thieme-connect.com

Derivatization Strategies for Research Intermediates

Derivatization of D-lysine is often necessary to create intermediates for further research or synthesis. For example, D-lysine lactam is a valuable chiral building block used in the synthesis of antibiotic intermediates and neurokinin receptor antagonists. caymanchem.com

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), D-lysine can be derivatized in a two-step process. This typically involves esterification with an alcohol (e.g., methanol (B129727) with HCl) followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net This process converts the amino acid into a more volatile derivative suitable for GC-MS analysis. Furthermore, using deuterated reagents like CD₃OD for esterification allows for the in-situ preparation of stable isotope-labeled internal standards. researchgate.net

Another derivatization strategy involves attaching poly(L-lysine) to surfaces, which can then be modified with other molecules. For instance, the amino groups of a covalently attached poly(L-lysine) monolayer can be reacted with a bifunctional linker to introduce maleimide (B117702) groups, which are useful for attaching sulfhydryl-containing biomolecules. researchgate.net

Enzymatic Synthesis and Biocatalytic Pathways

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for producing D-lysine. mdpi.compreprints.org These biocatalytic approaches often operate under milder conditions and can achieve high enantiomeric excess.

Lysine Racemase-Mediated Conversions

Lysine racemases are enzymes that catalyze the interconversion of L-lysine and D-lysine. uniprot.orgnih.gov These enzymes can be used to produce a racemic mixture of DL-lysine from L-lysine, which can then be resolved using other enzymes. mdpi.com For example, a two-step enzymatic cascade has been developed where a lysine racemase from Proteus mirabilis first converts L-lysine to DL-lysine. mdpi.com Subsequently, an L-lysine-specific enzyme, such as lysine decarboxylase, is used to selectively degrade the remaining L-lysine, resulting in enantiomerically pure D-lysine. mdpi.comresearchgate.net This method has been shown to produce D-lysine with an enantiomeric excess of over 99%. mdpi.comresearchgate.net

The lysine racemase from the hyperthermophilic bacterium Thermotoga maritima is particularly robust, with an optimal temperature of 85-95°C and an optimal pH of 9.0-10.0. uniprot.org This enzyme also shows activity towards other amino acids like ornithine and alanine (B10760859). uniprot.org

Table 3: Two-Enzyme Cascade for D-Lysine Production

EnzymeSource OrganismFunctionResult
Lysine RacemaseProteus mirabilisRacemization of L-lysine to DL-lysineDL-lysine mixture mdpi.com
Lysine DecarboxylaseEngineered E. coliAsymmetric degradation of L-lysineEnantiopure D-lysine (ee ≥ 99%) mdpi.com

D-Amino Acid Aminotransferase Systems

D-amino acid aminotransferases (D-AATs) are enzymes that catalyze the transfer of an amino group from a D-amino acid to a α-keto acid. wikipedia.orgebi.ac.uk These enzymes are involved in the biosynthesis of D-amino acids in various organisms. wikipedia.org In the context of D-lysine synthesis, D-AATs can be part of multi-enzyme systems. For instance, a system coupling a D-amino acid aminotransferase with a glutamate (B1630785) racemase and other enzymes can be used to produce various D-amino acids from their corresponding α-keto acids. mdpi.com

In Pseudomonas putida, D-lysine catabolism involves a D-lysine aminotransferase. asm.org A novel D-amino acid aminotransferase (TM0831) has also been identified in Thermotoga maritima, which is involved in the production of D-amino acids for the bacterium's peptidoglycan cell wall. nih.gov This enzyme exhibits broad substrate specificity and also possesses racemase activity. nih.gov Such enzymes hold potential for the development of novel biocatalytic routes for D-lysine synthesis.

Multi-Enzyme Cascade Systems for Enantiopure D-Lysine Production

The biotechnological synthesis of enantiomerically pure D-lysine using multi-enzyme cascade systems represents a significant advancement over traditional chemical methods. These biocatalytic approaches are lauded for their high efficiency and stereoselectivity under mild reaction conditions, offering a more sustainable and environmentally friendly alternative. researchgate.net Multi-enzyme cascades leverage the spatial proximity of biocatalysts to channel substrates through a series of reactions, which can lower costs, increase catalytic efficiency, and eliminate the need for intermediate separation steps. researchgate.net A particularly effective strategy involves the use of the abundant and industrially overproduced L-lysine as an inexpensive starting material. mdpi.com

A prominent and highly efficient method for producing D-lysine is a two-enzyme cascade system involving deracemization. mdpi.com This process typically unfolds in two main steps:

Racemization of L-Lysine: The process begins with the conversion of L-lysine into a racemic mixture of DL-lysine. This is achieved using a lysine racemase (EC 5.1.1.5), a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L- and D-lysine. mdpi.comuniprot.org Researchers have successfully expressed lysine racemase from organisms like Proteus mirabilis (LYR) in an Escherichia coli host. mdpi.comsci-hub.se This whole-cell biocatalyst efficiently racemizes L-lysine, achieving an approximate 48% yield of D-lysine within the mixture in as little as half an hour. mdpi.com

Asymmetric Degradation of L-Lysine: Following racemization, the L-enantiomer is selectively removed from the DL-lysine mixture. This is accomplished using L-lysine decarboxylase (EC 4.1.1.18), which specifically catalyzes the decarboxylation of L-lysine to produce cadaverine, leaving the D-lysine untouched. mdpi.com Studies have shown that using the crude enzyme extract of lysine decarboxylase is the most effective approach for this step, leading to the production of D-lysine with very high enantiomeric excess. mdpi.comsci-hub.se

Under optimal conditions, this two-step cascade has demonstrated remarkable productivity. Starting with 1710 mmol/L of L-lysine, the system can produce 750.7 mmol/L of D-lysine after one hour of racemization and 30 minutes of decarboxylation. mdpi.com The final product boasts an enantiomeric excess (ee) of over 99% and a molar yield of 48.8%. mdpi.com

Research Findings on Racemase/Decarboxylase Cascade

Detailed studies have optimized this two-enzyme system, investigating factors such as biocatalyst form, pH, temperature, and substrate concentration. The lysine racemase from P. mirabilis expressed in E. coli was found to be most active at 37°C and a pH of 7.0 when used as a whole-cell biocatalyst. mdpi.com The subsequent decarboxylation step using the crude enzyme was also optimized to ensure the complete degradation of the L-isomer. mdpi.com

The efficiency of this cascade is evident in its ability to handle high substrate concentrations, as detailed in the table below.

Table 1: Production of D-Lysine from various L-Lysine concentrations using a two-enzyme cascade system. mdpi.com

Initial L-Lysine (mmol/L)Final D-Lysine Titer (mmol/L)Molar Yield (%)Cadaverine Produced (mmol/L)Enantiomeric Excess (ee %)
680287.246.9383.1≥99
1026483.247.1539.5≥99
1368651.447.6710.3≥99
1710750.748.8783.4≥99

Key Enzymes in D-Lysine Production Cascade

The success of this biocatalytic process hinges on the specific functions and properties of the selected enzymes.

Table 2: Characteristics of Key Enzymes in the D-Lysine Cascade System.

EnzymeSource OrganismEC NumberRole in CascadeOptimal Conditions (Biocatalyst)
Lysine RacemaseProteus mirabilis5.1.1.5Converts L-Lysine to DL-LysinepH 7.0, 37°C mdpi.com
L-Lysine DecarboxylaseEscherichia coli4.1.1.18Selectively degrades L-Lysine to CadaverinepH 6.0, 45°C mdpi.com

Other research has explored alternative multi-enzyme systems. One such in vivo system co-expresses L-amino acid deaminase (LAAD), meso-diaminopimelate dehydrogenase (DAPDH), and formate (B1220265) dehydrogenase (FDH) in E. coli. nih.gov This cascade converts an L-amino acid into its corresponding α-keto acid, which is then reductively aminated to yield the final D-amino acid, a method that has been successfully applied to L-lysine. nih.gov These varied approaches underscore the versatility and potential of multi-enzyme cascades in the stereoselective synthesis of valuable compounds like D-lysine.

Enzymology and Mechanistic Studies of D Lysine Dihydrochloride in Biological Systems

D-Lysine as a Substrate and Product in Enzyme-Catalyzed Reactions

D-Lysine, the D-stereoisomer of the essential amino acid lysine (B10760008), participates in various enzyme-catalyzed reactions, acting as both a substrate for degradation and a product for incorporation into specific structures like bacterial peptidoglycan. The enzymatic processing of D-lysine is crucial for understanding bacterial metabolism and identifying potential targets for antimicrobial agents.

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the production of ammonia (B1221849) and hydrogen peroxide. nih.gov DAAO exhibits broad substrate specificity, and D-lysine is a recognized substrate, although the efficiency of its oxidation can vary significantly depending on the enzyme source. nih.govuniprot.org

For instance, D-amino acid oxidase from the yeast Rhodotorula gracilis (RgDAAO) demonstrates activity on basic D-amino acids like D-lysine, but it is substantially lower than its activity on neutral D-amino acids such as D-alanine. nih.gov Similarly, pig kidney DAAO can catalyze the oxidative deamination of D-lysine. uniprot.org The reaction involves the removal of the amino group from the D-lysine, leading to the formation of the corresponding α-keto acid. nih.gov

The kinetic parameters of DAAO with D-lysine as a substrate have been determined for various organisms. These studies reveal that the chemical nature of the D-amino acid side chain significantly influences the enzyme's catalytic efficiency. nih.gov

Table 1: Kinetic Parameters of D-Amino Acid Oxidase with Various Substrates

Enzyme Source Substrate kcat (s⁻¹) Km (mM) Reference
Pig Kidney D-Lysine 0.8 - uniprot.org
Pig Kidney D-Arginine 3.5 - uniprot.org
Pig Kidney D-Methionine 6.8 - uniprot.org
Pig Kidney D-Phenylalanine 16.7 - uniprot.org
Rhodotorula gracilis D-Lysine - - nih.gov
Rhodotorula gracilis D-Alanine - - nih.gov
Rhodotorula gracilis D-Glutamate - - nih.gov

Note: A hyphen (-) indicates that the specific data was not provided in the cited source.

The biosynthesis of lysine in most bacteria involves meso-diaminopimelate (meso-DAP), a key component of the peptidoglycan cell wall in Gram-negative bacteria. uniprot.orgwikipedia.orgnih.gov Two enzymes, diaminopimelate (DAP) epimerase and DAP decarboxylase, are central to this pathway. nih.govresearchgate.net

DAP epimerase catalyzes the stereoinversion of LL-diaminopimelate to meso-DAP. nih.govacs.orgwikipedia.org While its primary role is not the direct production of D-lysine, some DAP epimerases, like the one from the hyperthermophile Thermotoga maritima, have been shown to exhibit racemase activity on lysine, suggesting a potential role in D-lysine production in certain organisms. nih.gov

DAP decarboxylase (LysA) specifically catalyzes the final step in the lysine biosynthesis pathway: the decarboxylation of meso-DAP to produce L-lysine. uniprot.orgwikipedia.org This enzyme is highly specific for meso-DAP and is generally not active on other isomers like DD- or LL-DAP, nor does it directly utilize D-lysine as a substrate. uniprot.org However, research into modifying the substrate specificity of DAP decarboxylase from Thermotoga maritima has resulted in variants with new activities towards D-amino acids. nih.gov

Lysine hydroxylases are a class of enzymes, many of which are nonheme iron/α-ketoglutarate-dependent dioxygenases (KDOs), that catalyze the hydroxylation of lysine residues. nih.govacs.org These enzymes are crucial in processes like collagen cross-linking. nih.gov They are generally highly regio- and stereoselective, hydroxylating lysine at specific carbon positions (C3, C4, or C5). nih.govacs.org

While these enzymes primarily act on L-lysine, their substrate specificity has been investigated. Studies on certain L-lysine hydroxylases have shown that they are inert towards D-lysine, indicating a strict stereochemical control in their active sites. nih.gov The binding pocket of these enzymes is structured to specifically accommodate the L-isomer of lysine. nih.govacs.org Recent research has also shed light on the catabolism of D-lysine in some bacteria, such as Pseudomonas putida, where an iron(II)-dependent oxygenase is involved in a later step of the pathway, converting 2-oxoadipate. escholarship.orgbiorxiv.org

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. mdpi.comoup.com This process occurs in two steps: amino acid activation to form an aminoacyl-AMP intermediate, followed by the transfer of the aminoacyl group to the tRNA. mdpi.comoup.com

These enzymes exhibit high stereospecificity, strongly discriminating against D-amino acids to prevent their incorporation into proteins. While aaRSs can sometimes activate D-amino acids, they possess proofreading or editing mechanisms to hydrolyze the incorrectly formed D-aminoacyl-tRNA or D-aminoacyl-AMP. oup.com Although lysyl-tRNA synthetase (LysRS) primarily recognizes L-lysine, the chemical properties of the lysine side chain are thought to have influenced the evolution of LysRS. mdpi.comresearchgate.net There are two distinct classes of LysRS (class I and class II), a unique case of convergent evolution, which underscores the complexity of ensuring specific charging with L-lysine. mdpi.comebi.ac.uk

D-aminopeptidases are enzymes that specifically catalyze the cleavage of an N-terminal D-amino acid from a peptide. wikipedia.org These enzymes play a role in the metabolism of peptides containing D-amino acids. The D-aminopeptidase from Ochrobactrum anthropi is a well-studied example that can hydrolyze a variety of D-amino acid derivatives. nih.gov Its catalytic mechanism involves a serine hydrolase action. nih.gov While their primary substrates are peptides, their specificity for the N-terminal D-amino acid suggests they would be active on peptides containing D-lysine at the N-terminus, contributing to the breakdown and recycling of such molecules.

The MurE ligase is an essential enzyme in bacterial peptidoglycan biosynthesis. It catalyzes the ATP-dependent addition of an amino acid at the third position of the UDP-N-acetylmuramoyl-L-alanyl-D-glutamate precursor. nih.govnih.gov The identity of this third amino acid is a critical determinant of the peptidoglycan structure. In most Gram-negative bacteria, this amino acid is meso-diaminopimelate (meso-DAP), while in many Gram-positive bacteria, like Staphylococcus aureus, it is L-lysine. nih.govasm.org

The MurE enzyme is highly specific to ensure the correct amino acid is incorporated. asm.org For example, the S. aureus MurE shows absolute specificity for L-lysine and has no detectable activity with D-lysine. nih.gov Conversely, the MurE from Chlamydia trachomatis recognizes meso-DAP and shows weaker activity with other substrates, including D-lysine. asm.org The MurE from Verrucomicrobium spinosum is highly specific for meso-DAP and does not incorporate L-lysine. plos.org Interestingly, the MurE from Thermotoga maritima can utilize L-lysine, and to a lesser extent, D-lysine and meso-DAP, highlighting a degree of substrate promiscuity in some species. nih.govsgul.ac.uk This stereochemical control is crucial for the subsequent steps of cell wall synthesis and maturation. nih.govnih.gov

Table 2: Substrate Specificity of MurE Ligases from Various Bacteria

Bacterial Species Preferred Substrate Activity with D-Lysine Reference
Staphylococcus aureus L-Lysine No detectable activity nih.gov
Escherichia coli meso-DAP Not specified, but implied to be inactive nih.govplos.org
Chlamydia trachomatis meso-DAP Weak activity recognized asm.org
Thermotoga maritima L-Lysine 25% efficiency relative to L-lysine sgul.ac.uk
Verrucomicrobium spinosum meso-DAP No detectable activity plos.org

D-Aminopeptidase Catalysis

Structural Biology of D-Lysine Interacting Enzymes

Enzymes that interact with D-lysine, such as racemases and oxidases, have distinct structural features that facilitate the binding and catalysis of this specific D-amino acid.

Active Site Analysis and Substrate Specificity Determination

The ability of an enzyme to act on D-lysine is determined by the specific architecture of its active site. Two primary examples of D-lysine interacting enzymes are D-amino acid oxidase (DAAO) and lysine racemase.

D-Amino Acid Oxidase (DAAO): DAAO catalyzes the oxidative deamination of D-amino acids. frontiersin.orgfrontiersin.org It exhibits broad substrate specificity, acting on several neutral and basic D-amino acids, but not acidic ones like D-aspartate and D-glutamate. frontiersin.orgnih.gov The active site of DAAO is a well-defined pocket. In human DAAO (hDAAO), while it can oxidize a range of D-amino acids, the best substrates are typically hydrophobic and bulky. frontiersin.org The oxidation of D-lysine by pig kidney DAAO is influenced by pH; at pH 8.3, the reaction is slow and inhibited by the product, which cyclizes spontaneously. oup.com However, at pH 10, this inhibition is overcome, and the enzyme shows maximal activity with D-lysine. oup.com The catalytic efficiency for D-lysine is generally lower than for other substrates like D-alanine or D-proline. uniprot.org

Lysine Racemase: These enzymes catalyze the interconversion between D- and L-lysine and are dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.govplos.org Crystal structures of lysine-preferred racemases, such as Lyr from Proteus mirabilis and a broad-specificity amino acid racemase (Bar) from Pseudomonas putida, reveal a homodimeric structure. nih.govplos.org Each protomer consists of an N-terminal (α/β)8 barrel and a C-terminal β-stranded domain. nih.govplos.orgnih.gov The active site is a funnel-like cavity located at the interface between the two protomers. nih.govplos.orgnih.gov

Substrate specificity is defined by key residues within this cavity. Site-directed mutagenesis studies have identified that residues on α-helix 10 point into the active site cavity and are crucial for determining substrate preference. nih.govplos.org For example, in lysine-preferred racemases, two catalytic residues, a lysine from one subunit and a tyrosine from the other, are conserved and essential for the racemization reaction. plos.orgnih.gov The specific geometry and chemical nature of the active site pocket accommodate the long, positively charged side chain of lysine. In D-ornithine/lysine decarboxylase (DOKDC), another D-lysine acting enzyme, the active site contains an aspartate residue (Asp-356) that forms an ion pair with the terminal ε-ammonium group of D-lysine, a key interaction for substrate binding. acs.org

Table 1: Key Active Site Features of D-Lysine Interacting Enzymes

Enzyme Source Organism Key Active Site Features Residues Involved in Specificity Reference
D-Amino Acid Oxidase (DAAO) Pig Kidney Active site pocket accommodating basic D-amino acids. Activity is pH-dependent. Not specified oup.com
Lysine Racemase (Lyr) Proteus mirabilis Dimeric interface forming a funnel-like cavity with two catalytic bases. Residues on α-helix 10. nih.govplos.org
Broad-specificity Amino Acid Racemase (Bar) Pseudomonas putida Similar fold to alanine (B10760859) racemase with an (α/β)8 barrel and C-terminal domain. Conserved Lysine and Tyrosine from opposing subunits. nih.govplos.orgnih.gov
D-Ornithine/Lysine Decarboxylase (DOKDC) Not specified Distal binding pocket with a key aspartate residue. Asp-356 acs.org

Coenzyme and Cofactor Dependencies (e.g., Pyridoxal 5'-Phosphate)

The catalytic function of many enzymes that metabolize amino acids, including D-lysine, is reliant on non-protein chemical compounds known as coenzymes or cofactors.

Pyridoxal 5'-Phosphate (PLP): PLP, the active form of vitamin B6, is a versatile coenzyme essential for a wide array of reactions including racemization, transamination, and decarboxylation. wikipedia.orgnih.govfrontiersin.org PLP-dependent enzymes, such as lysine racemase, typically have a conserved lysine residue in the active site. nih.govfrontiersin.org The catalytic cycle begins with the aldehyde group of PLP forming a Schiff base (internal aldimine) with the ε-amino group of this active-site lysine. wikipedia.orgnih.gov When the D-lysine substrate enters the active site, its α-amino group displaces the enzyme's lysine, forming a new Schiff base (external aldimine) with PLP. wikipedia.org This structure acts as an electron sink, stabilizing the carbanionic intermediates that form upon deprotonation of the substrate's α-carbon, which is the key step in racemization. nih.govlibretexts.org In lysine-preferred racemases, structural studies have confirmed the presence of PLP in the active site, validating their PLP-dependent nature. plos.orgnih.gov A conserved arginine and asparagine residue help to correctly orient the PLP cofactor for catalysis. nih.gov

Flavin Adenine Dinucleotide (FAD): D-amino acid oxidase (DAAO) is a flavoprotein that uses FAD as its cofactor. frontiersin.orgfrontiersin.orgwikipedia.org The reaction mechanism involves the FAD-dependent oxidative deamination of the D-amino acid. frontiersin.orgmdpi.com The D-amino acid is first dehydrogenated to an imino acid, with the concomitant reduction of FAD to FADH₂. frontiersin.orgnih.gov The reduced FADH₂ is then reoxidized by molecular oxygen, producing hydrogen peroxide. frontiersin.orgnih.gov The unstable imino acid subsequently hydrolyzes spontaneously to the corresponding α-keto acid and ammonia. nih.gov The interaction between DAAO and its FAD cofactor can be weak; in human DAAO, the enzyme is thought to exist largely in an inactive, cofactor-free (apoenzyme) form. frontiersin.org The binding of a substrate, like D-lysine, stabilizes the FAD-enzyme complex, promoting catalytic activity. frontiersin.org The entire process is a ternary-complex mechanism, and the initial step involves a direct hydride transfer from the α-carbon of the D-amino acid to the N(5) atom of the flavin. frontiersin.org

Table 2: Coenzyme/Cofactor Dependencies of D-Lysine Enzymes

Enzyme Coenzyme/Cofactor Role of Coenzyme/Cofactor Catalytic Mechanism Reference
Lysine Racemase Pyridoxal 5'-Phosphate (PLP) Forms a Schiff base with the substrate to stabilize carbanionic intermediates. Racemization via deprotonation/reprotonation at the α-carbon. nih.govplos.orgwikipedia.org
D-Amino Acid Oxidase (DAAO) Flavin Adenine Dinucleotide (FAD) Acts as a hydride acceptor during substrate oxidation. Oxidative deamination via hydride transfer from substrate to FAD. frontiersin.orgfrontiersin.orgnih.gov

Protein Engineering for Modified D-Lysine Enzyme Function

Protein engineering techniques, including rational design and directed evolution, have been employed to alter the function of D-lysine-interacting enzymes. These modifications aim to change substrate specificity, enhance stability, or improve catalytic efficiency. nih.gov

Engineering D-Amino Acid Oxidase (DAAO): DAAO has been a frequent target for protein engineering. nih.gov Researchers have successfully created DAAO variants with altered substrate specificities. For instance, native DAAOs show low or no activity towards acidic D-amino acids. frontiersin.orgnih.gov Through rational design and directed evolution, variants have been produced that can efficiently oxidize substrates like D-aspartate and D-glutamate. nih.gov One strategy involves "tunnel-pocket engineering," where mutations are introduced to reshape the substrate access tunnel and binding pocket. nih.gov A study on DAAO from Rhodotorula taiwanensis used this approach to create a variant with a more than 2000-fold increase in relative activity towards an unnatural acidic substrate. nih.gov Molecular dynamics simulations revealed that these mutations reshaped the tunnel and corrected the orientation of enzyme-substrate binding. nih.gov Another approach used error-prone PCR to generate random mutants of Rhodotorula gracilis DAAO, successfully identifying variants with a broader substrate range suitable for analytical applications. oup.com

Engineering Racemases: Site-directed mutagenesis has also been applied to racemases to probe and modify their function. nih.govnih.gov In lysine-preferred racemases, mutating the residues in α-helix 10 that define the substrate-binding cavity can alter substrate specificity. nih.govplos.org This provides a structural basis for designing racemases with predetermined substrate preferences. nih.gov In a different enzyme, mandelate (B1228975) racemase, site-directed mutagenesis was used to create a cysteine-free platform. oup.com This allowed for the specific replacement of the catalytic lysine (Lys 166) with a non-natural amino acid analog, γ-thialysine, enabling detailed studies of the enzyme's catalytic mechanism. oup.com Such engineering efforts are crucial for developing enzymes with novel properties for biotechnological applications.

Table 3: Examples of Protein Engineering on D-Amino Acid-Interacting Enzymes

Enzyme Engineering Approach Mutation(s) Outcome Reference
DAAO (Rhodotorula taiwanensis) Tunnel-pocket engineering, iterative saturation mutagenesis M3rd-SHVG (multi-site mutant) >2000-fold increase in relative activity towards D-phosphinothricin. nih.gov
DAAO (Rhodotorula gracilis) Directed evolution (error-prone PCR) L118H Altered catalytic efficiency, 2-fold decrease in Km for D-Ala. oup.com
Mandelate Racemase (Pseudomonas putida) Site-directed mutagenesis and chemical modification K166C, followed by modification to γ-thialysine Creation of an active enzyme with a non-natural catalytic residue for mechanistic studies. oup.com
Lysine-preferred Racemase (Lyr/Bar) Site-directed mutagenesis Mutations in α-helix 10 Altered substrate specificity (proposed). nih.gov

Metabolic Pathway Elucidation and Regulation in Microorganisms and Non Human Model Systems

D-Lysine Biosynthesis Pathways in Prokaryotes

The biosynthesis of lysine (B10760008) in prokaryotes primarily occurs through two main routes: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.org While the DAP pathway is more widespread, variations exist, and the AAA pathway has been identified in a subset of bacteria and archaea. wikipedia.orgbiorxiv.orgnih.gov

Diaminopimelate Pathway Variants

The diaminopimelate (DAP) pathway is the predominant route for lysine biosynthesis in most bacteria and plants. wikipedia.orgnih.gov This pathway starts from aspartate and proceeds through several enzymatic steps to produce meso-diaminopimelate (m-DAP), a direct precursor to lysine and a crucial component of the peptidoglycan cell wall in many bacteria. biorxiv.orgmarquette.edu

There are four recognized variants of the DAP pathway, which diverge after the formation of tetrahydrodipicolinate (THDP) and converge at the synthesis of m-DAP. researchgate.netfrontiersin.orgfrontiersin.org These variants are:

The Succinylase Pathway: This is the most common variant, utilized by the majority of Gram-negative and many Gram-positive bacteria. marquette.edupnas.org It involves the use of succinylated intermediates. pnas.org

The Acetylase Pathway: This pathway employs acetylated intermediates and is found in a limited number of Bacillus species. marquette.eduasm.org

The Dehydrogenase Pathway: In this variant, m-DAP is synthesized directly from THDP in a single step catalyzed by meso-diaminopimelate dehydrogenase (Ddh). marquette.eduresearchgate.net This high-energy transformation is restricted to a few Bacillus species. marquette.edu

The L,L-Diaminopimelate Aminotransferase (DapL) Pathway: This more recently discovered pathway involves the direct conversion of THDP to L,L-diaminopimelate by the enzyme L,L-diaminopimelate aminotransferase. researchgate.netfrontiersin.org

The final step in all DAP pathway variants is the irreversible decarboxylation of m-DAP to L-lysine, catalyzed by diaminopimelate decarboxylase (LysA). wikipedia.orgresearchgate.net The production of D-lysine would then necessitate the action of a lysine racemase to convert the L-enantiomer.

Key Enzymes in Diaminopimelate Pathway Variants
EnzymeAbbreviationFunctionPathway Variant(s)
Dihydrodipicolinate synthaseDHDPSCatalyzes the initial condensation reaction. wikipedia.orgAll
Dihydrodipicolinate reductaseDHDPRReduces dihydrodipicolinate to tetrahydrodipicolinate. wikipedia.orgAll
Tetrahydrodipicolinate N-succinyltransferaseDapDInvolved in the formation of succinylated intermediates. researchgate.netSuccinylase
N-succinyl-L,L-diaminopimelate aminotransferaseDapCTransamination of succinylated intermediates. researchgate.netSuccinylase
N-succinyl-L,L-diaminopimelate desuccinylaseDapERemoves the succinyl group. researchgate.netSuccinylase
meso-Diaminopimelate dehydrogenaseDdhDirectly converts THDP to meso-DAP. researchgate.netDehydrogenase
L,L-Diaminopimelate aminotransferaseDapLConverts THDP to L,L-diaminopimelate. researchgate.netAminotransferase
Diaminopimelate epimeraseDapFConverts L,L-diaminopimelate to meso-DAP. plos.orgSuccinylase, Acetylase, Aminotransferase
Diaminopimelate decarboxylaseLysADecarboxylates meso-DAP to L-lysine. researchgate.netAll

Alpha-Aminoadipate Pathway Contributions

The α-aminoadipate (AAA) pathway represents an alternative route for lysine biosynthesis. wikipedia.org Initially thought to be exclusive to fungi and euglenoids, it has since been identified in some prokaryotes, including the thermophilic bacterium Thermus thermophilus and certain archaea. wikipedia.orgbiorxiv.orgasm.org This pathway begins with the condensation of α-ketoglutarate and acetyl-CoA, forming α-aminoadipate as a key intermediate. biorxiv.orgmdpi.com

In prokaryotes like Thermus thermophilus, the conversion of α-aminoadipate to lysine involves a series of reactions that are analogous to the initial steps of arginine biosynthesis. asm.orgnih.gov This suggests an evolutionary link between these two amino acid synthesis pathways. asm.orgnih.gov While the AAA pathway directly synthesizes L-lysine, the subsequent action of a racemase would be required to produce D-lysine.

D-Lysine Catabolic Pathways and Intermediates

Prokaryotes, particularly soil bacteria like Pseudomonas putida, have evolved specific pathways to utilize D-lysine as a carbon and nitrogen source. escholarship.org These catabolic routes are distinct from those for L-lysine and often involve cyclic intermediates. nih.govnih.gov

Delta-Aminovalerate and Pipecolate Pathways

In Pseudomonas putida, D-lysine catabolism is initiated by its conversion to intermediates that enter the pipecolate pathway. asm.orgebi.ac.uk The initial steps can be mediated by a D-lysine aminotransferase (amaC) or a D-lysine dehydrogenase (amaD), leading to the formation of α-keto-ε-aminocaproate, which spontaneously cyclizes to Δ¹-piperideine-2-carboxylate. asm.orgnih.gov This intermediate is then reduced to L-pipecolate. nih.govasm.org

The subsequent steps involve the oxidation of L-pipecolate to Δ¹-piperideine-6-carboxylate (which is in equilibrium with α-aminoadipate-δ-semialdehyde). nih.govebi.ac.uk This is then converted to α-aminoadipate. asm.org This pathway is often referred to as the aminoadipate (AMA) pathway. asm.orgresearchgate.net

While the δ-aminovalerate pathway is the primary route for L-lysine catabolism, involving intermediates like δ-aminovaleramide and δ-aminovalerate, the catabolism of D-lysine proceeds distinctly through the pipecolate pathway. nih.govasm.org However, interconnections between the L- and D-lysine pathways exist, often at the level of lysine racemase, which can interconvert the two enantiomers, and potentially at later stages where metabolic intermediates converge. nih.gov

Links to Central Carbon Metabolism

A critical aspect of D-lysine catabolism is its connection to the central carbon metabolism, enabling the organism to derive energy and biosynthetic precursors from its breakdown. In Pseudomonas putida, the α-aminoadipate generated from the D-lysine catabolic pathway is further metabolized to enter the tricarboxylic acid (TCA) cycle.

Recent research has elucidated a three-enzyme route that connects α-aminoadipate to the TCA cycle intermediate, α-ketoglutarate (also known as 2-oxoglutarate). asm.org This pathway involves the conversion of D-2-aminoadipate to 2-oxoadipate (2OA) by a D-2-aminoadipic acid aminotransferase (PP_4108). Subsequently, 2-oxoadipate is converted to 2-hydroxyglutarate (2HG), a reaction catalyzed by a novel enzyme containing a DUF1338 domain (PP_5260). asm.org Finally, 2-hydroxyglutarate is oxidized to α-ketoglutarate, thereby linking D-lysine catabolism directly to the TCA cycle. This connection allows for the complete mineralization of D-lysine for energy production. researchgate.net

Identification and Characterization of Novel Enzymes in D-Lysine Catabolism

The study of D-lysine metabolism has led to the discovery and characterization of several novel enzymes. High-throughput genetic screens, such as random barcode transposon sequencing (RB-TnSeq), have been instrumental in identifying previously uncharacterized genes involved in this process in Pseudomonas putida. asm.orgnih.gov

A significant finding is the identification of the enzyme PP_5260, which contains a Domain of Unknown Function (DUF1338). asm.org This enzyme was shown to catalyze the conversion of 2-oxoadipate to D-2-hydroxyglutarate, a previously unknown biochemical reaction. researchgate.net This discovery assigned a biological function to the widely distributed DUF1338 protein family. asm.org

Other key enzymes identified and characterized in the D-lysine catabolic pathway of P. putida include:

D-lysine dehydrogenase (amaD/PP3596): A deaminating oxidase that converts D-lysine to α-keto-ε-aminocaproate. asm.org

D-lysine aminotransferase (amaC/PP3590): An alternative enzyme for the initial step of D-lysine catabolism. asm.orgnih.gov

D-2-aminoadipic acid aminotransferase (PP_4108): This enzyme specifically acts on D-2-aminoadipate, converting it to 2-oxoadipate.

PP_4493: An enzyme that putatively oxidizes 2-hydroxyglutarate to α-ketoglutarate, completing the link to the TCA cycle.

The expression of these catabolic genes is often induced by the presence of pathway metabolites, such as D-lysine, indicating a regulated system for the utilization of this amino acid. researchgate.net

Novel and Key Enzymes in D-Lysine Catabolism in Pseudomonas putida
Enzyme (Gene)FunctionPathway Step
D-lysine dehydrogenase (amaD/PP3596)Oxidative deamination of D-lysine. asm.orgD-Lysine → α-keto-ε-aminocaproate
D-lysine aminotransferase (amaC/PP3590)Transamination of D-lysine. asm.orgnih.govD-Lysine → α-keto-ε-aminocaproate
D-2-aminoadipic acid aminotransferase (PP_4108)Converts D-2-aminoadipate to 2-oxoadipate. D-2-Aminoadipate → 2-Oxoadipate
DUF1338-containing protein (PP_5260)Converts 2-oxoadipate to 2-hydroxyglutarate. asm.org2-Oxoadipate → 2-Hydroxyglutarate
2-hydroxyglutarate oxidase (PP_4493)Putatively oxidizes 2-hydroxyglutarate to α-ketoglutarate. 2-Hydroxyglutarate → α-Ketoglutarate

Metabolic Flux Analysis and Network Reprogramming

Metabolic flux analysis (MFA) provides a quantitative framework for understanding the intricate network of biochemical reactions within a cell. By measuring the rates (fluxes) of metabolic pathways, researchers can create detailed models of cellular metabolism. researchgate.net This is particularly valuable for elucidating how microorganisms and non-human model systems process specific compounds like D-lysine. When D-lysine becomes available, it can trigger a significant reprogramming of the cell's metabolic network, shifting resources and altering pathway activities to catabolize the new substrate or to leverage it for adaptive advantages. This section explores the use of advanced techniques to map these metabolic shifts and understand the underlying adaptive and regulatory strategies.

Isotopic Tracer Studies for Pathway Elucidation

Isotopic tracer studies are a cornerstone of metabolic flux analysis, enabling the precise tracking of atoms from a labeled substrate as they travel through metabolic pathways. nih.govmdpi.com In the context of D-lysine, using isotopically labeled variants (e.g., containing 13C or 15N) allows for the unambiguous identification of its catabolic intermediates and end products.

In the soil bacterium Pseudomonas putida, which can utilize both L- and D-lysine, labeling studies have been instrumental in defining the distinct catabolic pathways for each enantiomer. nih.govasm.org Research using l-[U-13C, U-15N]lysine confirmed that D-lysine degradation proceeds independently of the primary L-lysine pathway. nih.govasm.orgnih.gov The established D-lysine pathway in P. putida involves the conversion of D-lysine to Δ¹-piperideine-2-carboxylate, which is then reduced to L-pipecolate. nih.govnih.gov Subsequent steps lead to the formation of α-aminoadipate. asm.orgnih.gov These tracer experiments have demonstrated that while a lysine racemase enzyme exists, it does not function at a rate sufficient to support growth for mutants blocked in one pathway by shunting them to the other, confirming the physiological separation of the two routes under normal conditions. nih.gov

Further studies combining genetic and isotopic approaches in P. putida KT2440 have refined this model. The fate of the 13C label from L-lysine revealed not only the conversion to D-lysine via racemization at the start of the pathway but also a previously unknown interconnection where aminoadipate, an intermediate of the D-lysine pathway, is channeled to produce glutarate, an intermediate of the L-lysine pathway. asm.orgnih.gov This highlights the power of isotopic tracers to uncover complex network topologies.

Table 1: Key Intermediates in D-Lysine Catabolism in Pseudomonas putida Identified via Isotopic Labeling

MetaboliteRole in PathwayReference
Δ¹-piperideine-2-carboxylateInitial intermediate from D-lysine nih.govnih.gov
L-PipecolateProduct of Δ¹-piperideine-2-carboxylate reduction nih.govasm.org
Δ¹-piperideine-6-carboxylate (α-aminoadipic semialdehyde)Intermediate derived from L-pipecolate nih.gov
α-AminoadipateKey intermediate formed from the piperideine ring structure asm.orgnih.gov

In other microorganisms, such as the hyperthermophilic bacterium Thermotoga maritima, D-lysine is not primarily a catabolic substrate but a crucial building block. nih.gov Isotopic studies could clarify the flux directed towards its synthesis for incorporation into peptidoglycan, a key structural component of the bacterial cell wall. nih.gov

Microbial Metabolic Adaptation to D-Lysine Availability

Microorganisms exhibit remarkable metabolic flexibility, adapting their internal processes to utilize available nutrients and respond to environmental stressors. The availability of D-lysine can trigger specific adaptive responses that go beyond simple catabolism for carbon and nitrogen.

One significant adaptation is the use of lysine for stress protection, a phenomenon termed "lysine harvesting." crick.ac.ukcrick.ac.uk Studies have shown that some microbes, including yeast and the bacterium Bacillus subtilis, can take up large amounts of lysine from their environment to reprogram their redox metabolism. crick.ac.ukcrick.ac.uk This process enhances their defenses against oxidative stress. crick.ac.uk The harvested lysine can be decarboxylated to cadaverine, a reaction that, in some organisms, is linked to the polyamine pathway and results in a metabolic reconfiguration that strengthens stress tolerance. crick.ac.uk

In soil ecosystems, D-amino acids are naturally present from various sources, and their utilization is a common adaptive trait among soil-dwelling bacteria. researchgate.netfrontiersin.org The ability to catabolize D-lysine provides a competitive advantage by unlocking an alternative nutrient source. frontiersin.org Some bacteria, like Pseudopedobacter saltans, adapt to environmental stress such as changes in temperature and pH by modifying their cell membrane composition. frontiersin.org This includes altering the abundance of amino acid-containing lipids, and this bacterium was found to increase the fractional abundance of lysine-containing lipids in response to lower temperature and higher pH. frontiersin.org

Furthermore, in certain specialized bacteria like the hyperthermophile Thermotoga maritima, the adaptation involves incorporating D-lysine directly into its cellular structures. nih.gov This bacterium uses D-lysine, along with L-lysine, in its peptidoglycan, which is an uncommon feature. This suggests an evolutionary adaptation where the use of D-amino acids contributes to the structural integrity and survival in extreme environments. nih.gov

Table 2: Examples of Microbial Adaptations to D-Lysine

Organism/GroupAdaptive StrategyMetabolic ConsequenceReference
Yeast, Bacillus subtilisLysine HarvestingReprogramming of redox metabolism for enhanced oxidative stress defense. crick.ac.ukcrick.ac.uk
Pseudomonas putidaCatabolic UtilizationUse of D-lysine as a sole carbon and nitrogen source via a dedicated pathway. asm.orgscilit.comasm.org
Thermotoga maritimaStructural IncorporationSynthesis and use of D-lysine as a component of the peptidoglycan cell wall. nih.gov
Pseudopedobacter saltansMembrane ModificationIncreased abundance of lysine-containing lipids in the cell membrane in response to cold and alkaline stress. frontiersin.org

Regulatory Mechanisms of D-Lysine Metabolism

In Pseudomonas putida, the expression of genes involved in D-lysine catabolism is inducible. Key enzymes in the pathway, such as pipecolate oxidase, are induced by the presence of D-lysine. nih.gov Genetic studies have identified specific operons that are expressed when cells are grown on D-lysine. asm.org For instance, the dpkA amaC operon is transcribed in response to D-lysine availability. asm.org The regulation of these genes is complex, with evidence for cross-induction by L-lysine, a phenomenon that may be mediated by lysine racemase, suggesting a mechanism for maintaining regulatory patterns even if a pathway is not actively supporting growth. nih.gov

A widespread regulatory mechanism in bacteria for controlling amino acid metabolism is the use of riboswitches. A specific RNA element, known as the LYS element, has been identified in the 5' untranslated regions of genes related to lysine biosynthesis and transport in a wide range of bacteria. nih.govresearchgate.net This RNA structure can directly bind to a lysine-related metabolite, causing a conformational change that typically terminates transcription or blocks translation, thereby down-regulating the pathway when lysine is abundant. nih.govresearchgate.net While primarily studied in the context of L-lysine biosynthesis, such mechanisms could potentially be adapted to regulate D-lysine catabolic pathways or transport systems.

Transcriptional regulators also play a crucial role. In E. coli, the LysR family of transcription factors is central to controlling lysine biosynthesis. embopress.org In P. putida, a putative regulator belonging to the RpiR family has been found located near the D-lysine catabolic genes, suggesting it may control their expression in response to D-lysine or its intermediates. asm.org

Finally, post-translational modifications like lysine acetylation provide a mechanism for rapid metabolic adjustment. nih.govfrontiersin.org Acetylation can quickly alter the activity of metabolic enzymes, allowing bacteria to swiftly adapt their physiological state to environmental changes. nih.gov This form of regulation could modulate the activity of enzymes in the D-lysine pathway in response to cellular energy status or substrate availability.

Advanced Analytical and Spectroscopic Characterization in Research Applications

Chromatographic Methodologies

Chromatography is a cornerstone for the separation and analysis of D-Lysine dihydrochloride (B599025) from complex mixtures. Various chromatographic techniques are employed, each offering specific advantages for different analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a critical tool for determining the enantiomeric purity of lysine (B10760008). The separation of D- and L-lysine is essential, as the biological functions and metabolic pathways of the two enantiomers can differ significantly. Direct analysis of underivatized amino acids is often preferred to avoid the introduction of impurities and additional steps associated with derivatization. sigmaaldrich.com

Chiral stationary phases (CSPs) are central to the HPLC-based separation of enantiomers. chromatographyonline.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of native amino acids. sigmaaldrich.comchromatographytoday.com These CSPs are compatible with a range of mobile phases, including both organic and aqueous systems, making them suitable for the separation of polar and ionic compounds like lysine. sigmaaldrich.com The enantioselectivity can be influenced by the composition of the mobile phase, with factors like the concentration of the organic modifier playing a key role in retention and resolution. sigmaaldrich.com For instance, a mobile phase system of methanol (B129727) and water can be used to resolve lysine enantiomers on a teicoplanin-based column. hplc.eu

The development of a single, robust HPLC method capable of resolving a wide array of common amino acid enantiomers simplifies analytical workflows. sigmaaldrich.com Research has demonstrated that by using a teicoplanin-based CSP, it is possible to achieve baseline separation of D- and L-lysine. researchgate.net The elution order of the enantiomers can be a key piece of information, and in many systems, the D-enantiomer elutes after the L-enantiomer. hplc.eu The enantiomeric excess (ee) is a critical parameter derived from these analyses, with high-purity D-Lysine hydrochloride achieving an ee of 99.7%.

Table 1: HPLC Conditions for Enantiomeric Separation of Lysine

ParameterConditionReference
Column Astec® CHIROBIOTIC® T sigmaaldrich.com
Mobile Phase Water/Methanol (e.g., 40/60 v/v) hplc.eu
Detection Mass Spectrometry (MS) sigmaaldrich.com
Result Baseline separation of D- and L-Lysine researchgate.net

This table is interactive. Click on the headers to sort.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Since amino acids like D-lysine are non-volatile, a derivatization step is necessary to convert them into thermally stable and volatile compounds suitable for GC analysis. conicet.gov.arlmaleidykla.lt This process typically involves esterification followed by acylation. researchgate.net For example, a two-step derivatization can be employed where lysine is first esterified and then acylated with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net

The choice of derivatization reagents and reaction conditions is crucial for achieving complete and reproducible conversion of the analyte. conicet.gov.ar The resulting derivatives can then be separated on a GC column, often a capillary column coated with a specific stationary phase, and detected by a mass spectrometer (GC-MS). lmaleidykla.ltresearchgate.net This combination allows for both the separation and identification of the derivatized amino acids. nih.gov

Temperature programming is often used in the GC method to achieve optimal separation of the various amino acid derivatives within a reasonable timeframe. conicet.gov.ar While GC-MS is a well-established method for amino acid analysis, challenges can arise with certain amino acids. For instance, lysine derivatives may not elute under certain GC conditions, requiring careful optimization of the method. conicet.gov.ar

Ion-exchange chromatography (IEX) is a widely used method for the separation and purification of biomolecules, including amino acids like lysine, based on their net charge. waters.comlcms.cz The charge of lysine is pH-dependent due to its amino and carboxyl groups. jmb.or.kr At a pH below its isoelectric point, lysine carries a net positive charge and can be separated using a cation-exchange column, which has a negatively charged stationary phase. waters.compearson.com

The separation process involves adsorbing the charged lysine molecules to the ion-exchange resin and then eluting them by changing the pH or increasing the salt concentration of the mobile phase. jmb.or.krpearson.com For example, in cation-exchange chromatography, a salt gradient can be used to elute the bound proteins. waters.com The strength of the interaction between lysine and the stationary phase can be modulated by adjusting the pH of the feed solution. jmb.or.kr Research has shown that adsorbing lysine at a pH where it is predominantly in its monovalent cationic form can increase the adsorption capacity of the resin compared to adsorption at a lower pH where it exists as a divalent cation. jmb.or.kr

Ion-exchange chromatography is not only a powerful analytical tool but is also scalable for the purification of lysine from complex mixtures such as fermentation broths. researchgate.net The efficiency of the separation and the recovery of lysine can be influenced by parameters such as feed volume, flow rate, and temperature. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Mass Spectrometry (MS) for Tracing and Identification

Mass spectrometry (MS) is a highly sensitive and specific technique that plays a pivotal role in the analysis of D-Lysine dihydrochloride. It is used for identification, quantification, and tracing the metabolic fate of this compound in complex biological systems.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful MS-based quantitative proteomics strategy that utilizes stable isotope-labeled amino acids to compare protein abundance between different cell populations. thermofisher.comnih.gov In this approach, one cell population is grown in a medium containing the "light" (natural abundance) form of an amino acid, while the other is grown in a medium containing a "heavy" isotope-labeled version of the same amino acid, such as ¹³C- or ¹⁵N-labeled lysine. thermofisher.comsigmaaldrich.com

After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome, the cell populations are mixed. sigmaaldrich.comisotope.com The proteins are then extracted, digested (typically with trypsin, which cleaves after lysine and arginine residues), and analyzed by MS. nih.govisotope.com Peptides containing the light and heavy amino acids will appear as pairs of peaks with a specific mass difference, and the ratio of their intensities provides a precise measure of the relative abundance of the protein in the two cell populations. nih.gov

The use of D-lysine in SILAC is less common than L-lysine, as protein synthesis primarily incorporates L-amino acids. However, stable isotope-labeled D-lysine can be a valuable tool for specific research applications, such as studying the metabolism and incorporation of D-amino acids. Another related technique is stable isotope dimethyl labeling, which chemically modifies the primary amines of peptides, including the ε-amino group of lysine, to introduce isotopic tags for quantification. acs.org

Table 2: Common Stable Isotopes Used in Lysine Labeling for MS

IsotopeCommon Labeled FormApplicationReference
¹³C L-Lysine-¹³C₆SILAC nih.gov
¹⁵N L-Lysine-¹⁵N₂SILAC sigmaaldrich.com
²H (Deuterium) d₃Me-AA-PFP derivativesGC-MS researchgate.net

This table is interactive. Click on the headers to sort.

Metabolomics aims to comprehensively identify and quantify the small molecule metabolites within a biological system. nih.gov Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary analytical platform in metabolomics due to its high sensitivity and broad coverage of metabolites. nih.govthno.org

The analysis of D-lysine and its derivatives is an important aspect of metabolomic profiling, as D-amino acids can be indicative of specific metabolic states or disease processes. uantwerpen.bemdpi.com Untargeted metabolomics approaches can reveal alterations in the levels of D-lysine in different biological samples, such as in studies comparing healthy and diseased states. uantwerpen.be For instance, metabolomic profiling has been used to discriminate between transformed and non-transformed colon cell lines, where L/D-Lysine was one of the metabolites considered. uantwerpen.be

For accurate quantification and identification, targeted metabolomics methods can be developed. These methods often involve the use of stable isotope-labeled internal standards to correct for variations in sample preparation and instrument response. researchgate.net The identification of metabolites is typically confirmed by comparing their mass spectra and retention times to those of authentic standards or by using spectral libraries and databases. thno.org The development of sensitive analytical methods has enabled the determination of D-lysine concentrations in various biological matrices, including human urine. mdpi.com

Stable Isotope Labeling and Quantitative Proteomics

Spectroscopic Techniques for Structural and Conformational Research

Spectroscopic methods are indispensable for elucidating the molecular structure and conformation of D-Lysine dihydrochloride. These techniques provide detailed information about the atomic arrangement, functional groups, and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of D-Lysine dihydrochloride in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom. chemicalbook.commedchemexpress.com

In the context of positional analysis, Deuterium (B1214612) (²H) NMR is particularly valuable, especially when using isotopically labeled compounds like DL-Lysine-d9 dihydrochloride. In such cases, the absence of proton signals at specific chemical shifts in the ¹H NMR spectrum, for instance at δ 3.02 (α-CH₂) and δ 1.72 (ε-CH₂), confirms the successful incorporation of deuterium at these positions. This isotopic labeling allows researchers to track the molecule in biological systems and study its metabolic fate. Furthermore, studies on lysine-based dendrimers have shown that hydrogen-deuterium exchange can be monitored by observing changes in the ¹H NMR spectra upon heating in D₂O, indicating the lability of certain protons. mdpi.com

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Lysine Derivatives

Nucleus Position Chemical Shift (ppm) Reference
¹H α-CH ~4.05 rsc.org
¹H ε-CH₂ ~2.90 rsc.orgscielo.br
¹H β,γ,δ-CH₂ ~1.3-1.9 rsc.org
¹³C C=O ~181 rsc.org
¹³C ~53 rsc.org
¹³C ~41 rsc.org
¹³C Cβ, Cγ, Cδ ~27-33 rsc.org

Note: Chemical shifts can vary depending on the solvent, pH, and specific lysine derivative.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of lysine hydrochloride typically shows characteristic absorption bands corresponding to the various functional groups. researchgate.net For instance, stretching vibrations of the amine groups (N-H) are observed, along with the symmetric and asymmetric stretching of the methylene (B1212753) (CH₂) groups. scielo.br The carbonyl (C=O) stretching of the carboxylic acid group and the C-N stretching of the amine are also prominent features in the spectrum. scielo.br These spectral signatures serve as a fingerprint for the molecule, confirming its chemical identity and purity. fishersci.com

Table 2: Characteristic FTIR Absorption Bands for Lysine Hydrochloride

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Reference
Amine (NH₃⁺) Stretching ~3170 scielo.br
Methylene (CH₂) Asymmetric Stretching ~2981 scielo.br
Methylene (CH₂) Symmetric Stretching ~2894 scielo.br
Carbonyl (C=O) Stretching ~1690 scielo.br
Amine (NH) In-plane Bending ~1588 scielo.br
C-N Stretching ~1148 scielo.br

Note: The exact positions of the absorption bands can be influenced by the crystalline environment and hydrogen bonding.

Ultraviolet-Visible (UV-Vis) spectrophotometry can be employed to monitor reactions involving D-Lysine dihydrochloride, particularly those that result in a change in chromophores. While lysine itself does not have a strong absorption in the UV-Vis region, its reaction with certain reagents can produce colored products that can be quantified. For example, the reaction of lysine with ninhydrin (B49086) produces a colored compound, and the absorbance of this product can be measured to determine the concentration of lysine. researchgate.net This technique is also valuable for studying enzyme kinetics where the substrate or product of a reaction involving lysine absorbs light in the UV-Vis range. ipinnovative.com Studies have shown that the aggregation state of lysine in solution can also be monitored by changes in the UV-Vis absorption spectra. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Other Physico-Chemical Characterization Methods for Research Samples

Beyond spectroscopic techniques, other physico-chemical methods are essential for a complete characterization of D-Lysine dihydrochloride research samples.

Potentiometric titration is a standard method used to determine the concentration of an acid or base in a solution and to determine the pKa values of ionizable groups. For D-Lysine dihydrochloride, which has two amino groups and one carboxylic acid group, potentiometric titration can be used to determine the pKa values of these functional groups. rsc.org The titration curve would show distinct equivalence points corresponding to the titration of the carboxylic acid and the two amino groups. researchgate.net This information is crucial for understanding the charge state of the molecule at a given pH, which influences its solubility, stability, and interaction with other molecules. The titration of lysine hydrochloride with a strong base like sodium hydroxide (B78521) would allow for the determination of the pKa values of the α-amino and ε-amino groups. Conversely, titration with a strong acid can be used to determine the pKa of the carboxyl group. regulations.govscribd.com

Table 3: List of Compounds Mentioned

Compound Name
D-Lysine dihydrochloride
DL-Lysine-d9 dihydrochloride
L-lysine hydrochloride
D-Lysine
L-lysine
Lysine
Sodium hydroxide

Polarimetric Measurements for Optical Activity and Purity

Polarimetry is a crucial analytical technique for characterizing chiral molecules like D-Lysine dihydrochloride. It measures the rotation of plane-polarized light as it passes through a solution of the compound. This rotation, known as optical rotation, is an intrinsic property of a chiral substance and is directly proportional to its concentration in the path of the light. The specific rotation, [α], is a standardized measure of this property.

For D-Lysine dihydrochloride, the specific rotation is a key indicator of its enantiomeric purity. The D-enantiomer rotates plane-polarized light in the opposite direction (levorotatory, indicated by a negative sign) to its L-enantiomer counterpart (dextrorotatory, indicated by a positive sign). Therefore, a measured specific rotation that deviates from the established value for the pure D-enantiomer can indicate the presence of the L-isomer as an impurity.

Research and quality control laboratories routinely use polarimetry to confirm the identity and purity of D-Lysine dihydrochloride. The measurements are typically performed at a specific temperature (e.g., 20°C) and wavelength of light (e.g., the sodium D-line at 589 nm), with the sample dissolved in a specified solvent, such as 5N or 6N hydrochloric acid (HCl). srlchem.comthermofisher.com The specific rotation values for D-Lysine dihydrochloride are consistently reported within a narrow negative range, confirming its levorotatory nature. srlchem.comthermofisher.comsrlchemicals.comchemimpex.com Any significant deviation from this range would suggest contamination, potentially with L-Lysine or other optically active substances. The polarimetric method is recognized for its accuracy and specificity in determining the purity of amino acids. cabidigitallibrary.org

Table 1: Reported Specific Rotation Values for D-Lysine dihydrochloride

Specific Rotation [α] Temperature (°C) Concentration (c) Solvent Source(s)
-19° to -22° 20 5 5N HCl thermofisher.com
-20° to -21° Not Specified 5 5N HCl srlchem.comsrlchemicals.com
-20° to -21.5° 20 8 6N HCl chemimpex.com
-19.0° to -23.0° 20 1 1.6N HCl carlroth.com

Thermal Analysis for Material Stability Research

Thermal analysis techniques are indispensable for investigating the stability and solid-state properties of materials like D-Lysine dihydrochloride. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is particularly useful for determining the thermal stability and decomposition profile of a compound. For D-Lysine dihydrochloride, TGA can reveal the temperatures at which the material begins to degrade.

Studies have shown that amino acids, including lysine, typically decompose at elevated temperatures. nih.gov A TGA curve for a lysine compound would show a stable mass up to a certain temperature, followed by a significant loss of mass, indicating decomposition. researchgate.net For instance, research on L-lysine hydrochloride has identified decomposition beginning at temperatures above 200°C. researchgate.net While specific TGA data for the D-isomer is less common in publicly available literature, the thermal behavior is expected to be similar to its L-counterpart due to their identical chemical composition and bonding, differing only in stereochemistry. The presence of water in hygroscopic samples can also be detected by an initial mass loss at lower temperatures, as seen in studies of L-lysine. nih.gov

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition. For D-Lysine dihydrochloride, DSC provides valuable information about its melting point and the energy associated with this transition.

The melting point is a critical physical property that can be an indicator of purity. A sharp melting peak in a DSC thermogram at a specific temperature suggests a highly pure substance. For D-Lysine dihydrochloride, a decomposition temperature around 266°C has been reported. chemimpex.com DSC studies on related compounds, like L-lysine hydrochloride, show distinct endothermic peaks corresponding to melting and decomposition events. researchgate.net Thermal analysis of L-lysine hydrochloride has shown it to be thermally stable up to certain temperatures, with decomposition occurring thereafter. researchgate.netosti.gov DSC is a sensitive technique for studying the thermotropic properties of biological macromolecules and can be used to assess stability. nih.gov

Biological Roles and Physiological Significance in Model Systems and Cellular Processes

D-Lysine in Bacterial Cell Wall (Peptidoglycan) Biosynthesis and Remodeling

The bacterial cell wall is a vital structure that provides shape and protection from osmotic lysis. It is primarily composed of peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide stems. mdpi.comwikipedia.orgportlandpress.com These peptide stems are notable for containing D-amino acids, such as D-alanine and D-glutamic acid. wikipedia.orgportlandpress.combohrium.com

In many Gram-positive bacteria, L-lysine is a key component of the peptide stem at the third position. mdpi.comwikipedia.orgresearchgate.net However, the incorporation of D-lysine into the peptidoglycan structure is less common but has been observed and is significant for cell wall remodeling and adaptation. Some bacteria can incorporate exogenous D-amino acids into their peptidoglycan, a process mediated by penicillin-binding proteins (PBPs). nih.gov This remodeling can alter the properties of the cell wall, providing resistance to certain antibiotics and environmental stresses. portlandpress.com For instance, Acinetobacter baumannii incorporates D-lysine into its peptidoglycan to protect against PG-targeting effectors from competing bacteria. portlandpress.com

The synthesis of the peptide stem is a stepwise enzymatic process. MurE ligase is responsible for adding the diamino acid at the third position of the UDP-MurNAc-L-Ala-D-Glu precursor. oup.com While this is typically L-lysine or meso-diaminopimelic acid (m-DAP), the specificity of this enzyme can be a determining factor in the composition of the peptidoglycan. oup.com In some bacteria, such as Thermotoga maritima, which has D-lysine in its peptidoglycan, a specific lysine (B10760008) racemase is present to convert L-lysine to D-lysine, which is then incorporated. bohrium.com

Table 1: Role of D-Lysine in Peptidoglycan of Specific Bacteria

Bacterial Species Role of D-Lysine in Peptidoglycan Reference
Acinetobacter baumannii Decorates peptidoglycan for protection against bacterial competitors. portlandpress.com

Role of D-Lysine in Microbial Biofilm Formation and Development

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). researchgate.net D-amino acids have been identified as significant signaling molecules that can influence biofilm formation and disassembly. mdpi.comfrontiersin.org

The presence of certain D-amino acids, including D-lysine, can inhibit biofilm formation in various bacterial species. mdpi.com The proposed mechanism involves the incorporation of these D-amino acids into the peptidoglycan, which can interfere with the proper anchoring of proteins required for biofilm matrix assembly. mdpi.comfrontiersin.org However, the effect of D-amino acids on biofilms can be species-specific and dependent on experimental conditions. mdpi.comfrontiersin.org

Conversely, some studies have shown that lysine, in its L-form or as part of peptides, can have anti-biofilm properties. For example, L-lysine has been shown to inhibit biofilm formation by Fusobacterium nucleatum and Porphyromonas gingivalis. opendentistryjournal.com Additionally, lysine-based small molecules have demonstrated the ability to disrupt preformed biofilms of Staphylococcus aureus. acs.org In some Gram-negative bacteria like Pseudoalteromonas tunicata and Marinomonas mediterranea, endogenous lysine is produced within biofilms and is a substrate for lysine oxidases, which generate hydrogen peroxide, a molecule involved in biofilm differentiation and dispersal. asm.org

Influence on Protein Synthesis and Post-Translational Modification in Specific Microorganisms

While D-amino acids are generally not incorporated into proteins during ribosomal synthesis, their presence can influence protein structure and function through post-translational modifications (PTMs). nih.govacs.org Lysine residues in proteins are particularly susceptible to a wide array of PTMs due to the reactivity of their ε-amino group. researchgate.net These modifications include acetylation, succinylation, and methylation, which can alter a protein's charge, size, and hydrophobicity, thereby affecting its function. frontiersin.orgnih.govmdpi.com

In bacteria, lysine acetylation is a widespread PTM that can regulate fundamental cellular processes, including metabolism and virulence. frontiersin.orgmdpi.com For instance, the acetylation of a specific lysine residue in the ClpP protease of Vibrio alginolyticus was found to inhibit biofilm formation. mdpi.com

The direct incorporation of D-amino acids into proteins is rare and typically occurs through non-ribosomal peptide synthesis. acs.org However, some antimicrobial peptides have been synthesized with D-lysine substitutions to increase their stability against proteolytic enzymes, enhancing their therapeutic potential. mdpi.comasm.org This strategy highlights the significant impact that D-amino acid incorporation can have on peptide function.

D-Amino Acid Incorporation into Non-Ribosomal Peptides and Their Functions

Non-ribosomal peptides (NRPs) are a diverse class of secondary metabolites produced by microorganisms, often with potent biological activities, including antibiotic and cytostatic effects. acs.orgpsu.edu A key feature of NRPs is the frequent presence of non-proteinogenic amino acids, including D-amino acids. psu.edumdpi.com

The incorporation of D-amino acids into NRPs is catalyzed by specific domains within the large, modular non-ribosomal peptide synthetase (NRPS) enzymes. acs.org Epimerization (E) domains are responsible for converting L-amino acids to their D-isomers after they have been activated and tethered to the NRPS. acs.orgmdpi.com This incorporation of D-amino acids serves several crucial functions:

Proteolytic Resistance: Peptides containing D-amino acids are more resistant to degradation by proteases, which are typically specific for L-amino acids. nih.govmdpi.com

Structural Conformation: The presence of D-amino acids can induce specific three-dimensional structures necessary for the biological activity of the peptide. acs.orgmdpi.com

Gramicidin, an antibiotic peptide produced by Bacillus brevis, is a classic example of an NRP containing alternating L- and D-amino acids. mdpi.com While D-lysine is one of the less commonly found D-amino acids in natural peptides, its incorporation follows the same principles of NRPS-mediated synthesis. bohrium.com

Table 2: Mechanisms for D-Amino Acid Incorporation in Peptides

Mechanism Description Reference
Post-translational Modification Conversion of L- to D-amino acids within a ribosomally synthesized peptide. nih.govacs.org

Mechanisms of D-Lysine Transport Across Cellular Membranes in Microbes

Bacteria have evolved sophisticated transport systems to take up essential nutrients, including amino acids, from their environment. dspmuranchi.ac.in These systems are also responsible for the transport of D-amino acids. The transport of lysine in bacteria is mediated by specific transport systems. For example, Escherichia coli has two distinct systems for lysine uptake. nih.gov

The transport of D-amino acids is less well-characterized than that of L-amino acids, but it is clear that bacteria possess mechanisms for their uptake. This is evident from studies showing that exogenous D-amino acids can be incorporated into the cell wall and affect biofilm formation. nih.govtandfonline.com

Several candidate lysine transporters have been identified through comparative genomic analysis, including LysW, YvsH, and LysXY. nih.govresearchgate.net These transporters are often regulated by riboswitches, such as the LYS element, which senses the intracellular concentration of lysine and controls the expression of genes involved in lysine biosynthesis and transport. nih.govresearchgate.net The ability to transport D-lysine would likely be a feature of these or other, as yet uncharacterized, amino acid transport systems. The transport mechanisms are generally active, requiring energy to move the amino acids across the cell membrane against a concentration gradient. dspmuranchi.ac.inmicrobiologyresearch.org

Emerging Research Avenues and Biotechnological Applications Non Clinical

D-Lysine as a Precursor for Specialty Chemicals and Biopolymers

The unique structural properties of D-lysine make it a valuable building block for the synthesis of specialty chemicals and biopolymers with tailored characteristics. Unlike its L-counterpart, polymers incorporating D-lysine exhibit enhanced resistance to enzymatic degradation by proteases, a quality that is highly desirable for long-term applications. researchgate.net

One of the key areas of interest is the development of poly-D-lysine (PDL) based materials. PDL is often preferred over poly-L-lysine (PLL) for applications requiring stability in biological environments, such as coatings for cell culture surfaces. researchgate.net The resistance of PDL to enzymes like trypsin ensures the integrity of the coating over extended periods. researchgate.net

Furthermore, D-lysine can be a precursor for the synthesis of ε-poly-L-lysine (ε-PL), a homopolymer with significant applications in the food and medical industries due to its antimicrobial properties. nih.gov Research has shown that the addition of D-lysine to fermentation cultures can enhance the production of ε-PL. nih.gov

The derivatization of D-lysine's functional groups—the α-amino, ε-amino, and α-carboxyl groups—opens up possibilities for producing a range of value-added chemicals. These derivatives have potential applications in chemical synthesis, cosmetics, and other industries. sci-hub.se

Recent research has also explored the use of lysine (B10760008) in creating novel lignin-amino acid (LA) resins. These resins, synthesized from lignin (B12514952) and lysine, demonstrate strong bonding capabilities with various materials, including wood, metals, and plastics. acs.org While this research primarily used L-lysine, the principles could be extended to D-lysine to create resins with different properties, such as altered biodegradability.

Development of Engineered Microorganisms for Enhanced D-Lysine Production

The biotechnological production of D-amino acids, including D-lysine, is an area of active research. While the industrial production of L-lysine through microbial fermentation is well-established, the synthesis of D-lysine presents unique challenges and opportunities. sci-hub.senih.govnih.gov The primary route for D-lysine biosynthesis in some microorganisms involves the action of a lysine racemase, an enzyme that converts L-lysine to D-lysine. nih.gov

In the hyperthermophilic bacterium Thermotoga maritima, a novel lysine racemase has been identified and characterized as a key enzyme in the D-lysine biosynthetic pathway. nih.gov This enzyme exhibits high activity towards both D- and L-lysine. nih.gov The discovery and understanding of such enzymes are crucial for developing engineered microorganisms for efficient D-lysine production.

Metabolic engineering strategies are being employed to optimize microbial strains for the production of amino acids and their derivatives. These strategies include:

Gene Overexpression: Increasing the expression of key enzymes in the biosynthetic pathway, such as aspartokinase and diaminopimelate decarboxylase, can enhance the production of lysine. mdpi.com

Pathway Optimization: Redirecting metabolic flux towards the desired product and reducing the formation of by-products is a common approach. sci-hub.se

Improving Substrate Utilization: Engineering microorganisms to efficiently utilize various carbon sources, including renewable feedstocks, is essential for sustainable production. sci-hub.se

For instance, Corynebacterium glutamicum and Escherichia coli are two of the most important industrial microorganisms for L-lysine production, and similar engineering principles can be adapted for D-lysine production. sci-hub.seacs.org The development of strains that can utilize alternative feedstocks, such as methanol (B129727) or components of agricultural sidestreams, is also a promising area of research. frontiersin.org

Table 1: Key Enzymes and Strategies in Microbial Lysine Production

Enzyme/StrategyFunction/GoalOrganism(s) of Interest
Lysine RacemaseConverts L-lysine to D-lysineThermotoga maritima
AspartokinaseKey enzyme in the lysine biosynthetic pathwayCorynebacterium glutamicum, Escherichia coli
Diaminopimelate DecarboxylaseCatalyzes a late step in lysine biosynthesisCorynebacterium glutamicum, Escherichia coli
Metabolic EngineeringEnhance production through genetic modificationCorynebacterium glutamicum, Escherichia coli
Fermentation OptimizationImprove yield by adjusting culture conditionsVarious bacteria and yeast

Rational Design of Anti-Microbial Agents Targeting D-Lysine Metabolism and Cell Wall Integration

The presence of D-amino acids, including D-lysine, in the peptidoglycan of bacterial cell walls makes them an attractive target for the development of novel antimicrobial agents. nih.gov The bacterial cell wall is a unique and essential structure, and interfering with its synthesis or integrity can lead to bacterial death.

One approach is the design of antimicrobial peptides (AMPs) that incorporate D-lysine. Substituting L-lysine with D-lysine in AMPs can have several beneficial effects:

Increased Stability: D-amino acid-containing peptides are more resistant to degradation by proteases, which can increase their half-life and efficacy in vivo. nih.gov

Altered Activity and Selectivity: The introduction of D-lysine can modify the secondary structure of the peptide, which in turn affects its antimicrobial activity and toxicity towards eukaryotic cells. mdpi.com Research has shown that such substitutions can lead to a more favorable therapeutic index, with reduced hemolytic activity and enhanced antimicrobial effects. nih.govmdpi.com

For example, studies on the antimicrobial peptide CM15 and its analogs demonstrated that introducing D-lysine residues led to a progressive loss of helical secondary structure, which correlated with a more significant reduction in cytotoxicity than in antimicrobial activity, thus improving selectivity. mdpi.com Similarly, the incorporation of D-lysine into phylloseptin-TO2, another AMP, resulted in analogues with significant antimicrobial effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), coupled with reduced hemolytic activity. nih.gov

The rational design of these peptides involves optimizing the number and location of charged residues like lysine and hydrophobic residues to maximize antimicrobial potency while minimizing toxicity. scispace.comasm.org The goal is to create peptides that can effectively disrupt bacterial membranes without harming host cells. acs.org

D-Lysine in the Synthesis of Non-Natural Peptides and Oligomers for Material Science and Biocatalysis

The incorporation of non-natural amino acids, such as D-lysine, into peptides and proteins is a powerful tool for creating novel biomaterials and biocatalysts with unique properties. rsc.org These "unnatural" molecules can have structures and functions not found in nature.

Ribozymes, or RNA enzymes, have been shown to be capable of synthesizing oligopeptides from both L- and D-amino acids, including D-lysine. nih.gov This finding suggests that ribozymes have a greater flexibility in substrate recognition than the ribosome, the natural protein synthesis machinery. nih.gov This opens up new possibilities for the enzymatic synthesis of non-natural peptides that could be used in various applications, from drug development to material science. nih.gov

The chemical synthesis of peptides also allows for the precise placement of D-lysine residues. This control over stereochemistry can be used to design peptides with specific folds and functions. For example, the lactamization of ornithine, a homolog of lysine, provides a way to selectively incorporate lysine into peptides during non-enzymatic synthesis. nih.gov

In the field of biocatalysis, enzymes themselves can be modified by incorporating non-natural amino acids. This can lead to enzymes with enhanced stability, altered substrate specificity, or the ability to catalyze novel reactions. mdpi.com While the direct incorporation of D-lysine into enzymes is still an emerging area, the principles of protein engineering suggest that it could be a viable strategy for creating improved biocatalysts.

Applications in Advanced Isotopic Tracing and Metabolic Engineering Tools

Isotopically labeled compounds are indispensable tools in metabolic engineering and systems biology for elucidating metabolic pathways and quantifying metabolic fluxes. researchgate.netvanderbilt.eduresearchgate.net D-lysine, when labeled with stable isotopes such as ¹³C or ¹⁵N, can be used as a tracer to study its own metabolism and its interactions with other metabolic pathways.

Stable isotope tracing experiments involve feeding cells a labeled substrate and then using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to track the labeled atoms as they are incorporated into various metabolites. pnas.org This allows researchers to:

Identify and Quantify Metabolic Fluxes: Determine the rates of reactions in a metabolic network, which can help identify bottlenecks and targets for genetic engineering. vanderbilt.edu

Discover Novel Metabolic Pathways: Uncover previously unknown biochemical reactions and pathways. vanderbilt.edu

Trace the Origin of Metabolites: Determine the precursor molecules that contribute to the synthesis of a particular compound. pnas.org

In the context of D-lysine, isotopic tracing can be used to study the activity of lysine racemase and other enzymes involved in its metabolism. nih.gov It can also be used to investigate the incorporation of D-lysine into the cell wall of bacteria or into non-natural peptides.

Furthermore, advanced analytical techniques combined with isotopic labeling can provide a comprehensive picture of cellular metabolism. pnas.org This information is crucial for the rational design of microbial strains for the production of D-lysine and other valuable chemicals. pnas.org

Q & A

Q. How can researchers distinguish D-lysine dihydrochloride from its enantiomer L-lysine dihydrochloride in experimental settings?

Methodological Answer:

  • Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak® IA) with polar mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate enantiomers based on retention time differences .
  • Polarimetry : Measure optical rotation ([α]D) at 589 nm. D-Lysine dihydrochloride (CAS 7274-88-6) will exhibit a distinct rotation compared to the L-form, validated against reference standards .
  • Mass Spectrometry (MS) : Combine with ion-mobility separation to differentiate enantiomers via collision cross-section analysis, ensuring structural validation .

Q. What are the critical parameters for synthesizing high-purity D-lysine dihydrochloride in laboratory conditions?

Methodological Answer:

  • Recrystallization : Use ethanol/water (3:1 v/v) as a solvent system to isolate crystals, optimizing temperature (4°C) and pH (5.5–6.0) to prevent racemization .
  • Purity Assessment : Titrate free amino groups using ninhydrin assays (λ = 570 nm) and validate purity (>99%) via reverse-phase HPLC with UV detection at 210 nm .
  • Storage : Lyophilize the compound and store at -20°C under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does D-lysine dihydrochloride influence histone methylation patterns in epigenetic studies?

Methodological Answer:

  • Mechanistic Studies : Treat cell lines (e.g., HEK293) with D-lysine dihydrochloride and perform chromatin immunoprecipitation (ChIP) to analyze H3K4/H3K9 methylation levels. Compare with LSD1 inhibitors (e.g., Bomedemstat dihydrochloride) to identify competitive inhibition effects .
  • Gene Expression Profiling : Use RNA-seq to correlate methylation changes with transcriptional regulation, focusing on oncogenes/tumor suppressors .
  • Controls : Include L-lysine dihydrochloride and lysine-deficient media to isolate D-specific effects .

Q. What experimental strategies resolve contradictions in reported biological activities of D-lysine dihydrochloride across studies?

Methodological Answer:

  • Variable Standardization : Replicate studies under controlled conditions (pH, temperature, cell passage number) and validate compound purity via COA (Certificate of Analysis) .
  • Dose-Response Analysis : Perform IC50 assays across multiple cell lines (e.g., cancer vs. non-cancer) to identify context-dependent activity .
  • Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature, focusing on methodological rigor (e.g., blinding, sample size) .

Q. How to design experiments assessing D-lysine dihydrochloride’s role in bacterial efflux pump inhibition?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) Assays : Co-administer D-lysine dihydrochloride with sub-inhibitory antibiotic doses (e.g., ciprofloxacin) in Gram-negative bacteria (e.g., E. coli). A ≥4-fold MIC reduction indicates efflux inhibition .
  • Fluorescent Probes : Use ethidium bromide accumulation assays with/without D-lysine dihydrochloride; increased fluorescence confirms pump inhibition .
  • Structural Modeling : Perform molecular docking to predict interactions between D-lysine dihydrochloride and efflux pump components (e.g., AcrB) .

Data Contradiction Analysis

Q. How to address discrepancies in D-lysine dihydrochloride’s cytotoxicity profiles between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability differences .
  • Metabolite Screening : Identify metabolites (e.g., acetylated lysine) using high-resolution MS, which may explain reduced activity in vivo .
  • 3D Culture Models : Transition from monolayer cells to spheroids/organoids to mimic in vivo tissue complexity .

Key Considerations for Experimental Design

  • Purity Validation : Always cross-check supplier COAs with in-house assays (e.g., NMR, HPLC) to avoid batch-to-batch variability .
  • Epigenetic Controls : Include histone deacetylase (HDAC) inhibitors (e.g., TSA) as positive controls in methylation studies .
  • Safety Protocols : Follow OSHA guidelines for handling hygroscopic compounds (e.g., use desiccators, avoid skin contact) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.